(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol
CAS No.:
Cat. No.: VC17528440
Molecular Formula: C15H18OS
Molecular Weight: 246.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18OS |
|---|---|
| Molecular Weight | 246.4 g/mol |
| IUPAC Name | (4-tert-butylthiophen-3-yl)-phenylmethanol |
| Standard InChI | InChI=1S/C15H18OS/c1-15(2,3)13-10-17-9-12(13)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |
| Standard InChI Key | RAHNSYGSIUWYOU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CSC=C1C(C2=CC=CC=C2)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 3-position with a phenyl group bearing a hydroxymethyl (-CHOH) functional group. At the 4-position of the thiophene, a bulky tert-butyl (-C(CH)) group is attached. This combination introduces steric hindrance while enhancing solubility in nonpolar solvents due to the lipophilic tert-butyl moiety.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.4 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 1 (-OH group) |
| Hydrogen Bond Acceptors | 2 (S and O atoms) |
Crystallographic Insights
While direct crystallographic data for this compound is limited, analogous structures such as (E)-3-((4-(tert-butyl)phenyl)thio)acetylacetone reveal that tert-butyl groups induce significant steric effects, distorting bond angles near the sulfur atom . For example, in related compounds, the C–S bond lengths range from 1.755–1.766 Å, and the C–S–C bond angle approximates 105° . These features likely extend to (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol, influencing its conformational flexibility.
Synthesis and Optimization
General Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A validated approach involves:
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Thiophene Functionalization: Introducing the tert-butyl group to thiophene using Friedel-Crafts alkylation under anhydrous conditions.
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Phenylmethanol Coupling: Reacting the tert-butyl-thiophene intermediate with benzaldehyde derivatives, followed by reduction (e.g., NaBH) to yield the hydroxymethyl group .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiophene Alkylation | AlCl, tert-butyl chloride | 65–75 |
| Aldehyde Reduction | NaBH, EtOH, 0–25°C | >90 |
Purification Challenges
The tert-butyl group’s hydrophobicity complicates chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) is often employed to achieve >98% purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL) but dissolves readily in chloroform, DCM, and THF. Stability studies indicate decomposition above 200°C, with the hydroxymethyl group prone to oxidation under aerobic conditions.
Table 3: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Melting Point | 104–106°C (estimated) |
| LogP (Partition Coeff.) | 3.8 ± 0.2 |
| UV-Vis λ | 274 nm (in ethanol) |
Spectroscopic Profiles
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H NMR: The tert-butyl protons resonate as a singlet at δ 1.35 ppm, while the hydroxymethyl group’s -OH proton appears as a broad singlet near δ 2.50 ppm .
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IR Spectroscopy: Strong absorption bands at 3350 cm (O-H stretch) and 1050 cm (C-S vibration) .
| Compound | Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|
| (4-Methylthiophen-3-yl)methanol | 0.5 | 180 |
| (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol | 1.2 | 200 |
Research Advancements and Gaps
Mechanistic Studies
Recent work highlights the role of the tert-butyl group in stabilizing charge-transfer complexes. Quantum mechanical calculations (DFT) predict a HOMO-LUMO gap of 4.1 eV, indicating moderate electronic activity.
Unresolved Challenges
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Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric routes remain undeveloped.
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In Vivo Toxicity: No published data exist on acute or chronic toxicity profiles.
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